(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid
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Overview
Description
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid is a synthetic organic compound characterized by its unique structural features, including an oxetane ring and a benzyloxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of an epoxide with a nucleophile under basic conditions to form the oxetane ring.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This is usually achieved by reacting the amine with benzyl chloroformate in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the oxetane-containing intermediate with the protected amino acid derivative under conditions that promote peptide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the oxetane ring or the benzyloxycarbonyl group, potentially leading to ring-opening or deprotection, respectively.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Deprotected amines or ring-opened products.
Substitution: Substituted oxetane derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.
Medicine
In medicinal chemistry, (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid is investigated for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
The compound’s stability and reactivity make it suitable for industrial applications, such as the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the benzyloxycarbonyl group can protect the amino group during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of an oxetane ring.
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(cyclohexyl)propanoic acid: Contains a cyclohexyl group instead of an oxetane ring.
Uniqueness
The presence of the oxetane ring in (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid distinguishes it from other similar compounds. The oxetane ring imparts unique chemical properties, such as increased ring strain and reactivity, which can be advantageous in certain synthetic and biological applications.
This detailed article provides a comprehensive overview of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2R)-3-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)12(6-11-7-19-8-11)15-14(18)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t12-/m1/s1 |
InChI Key |
CPJINWLRURBOCU-GFCCVEGCSA-N |
Isomeric SMILES |
C1C(CO1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(CO1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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